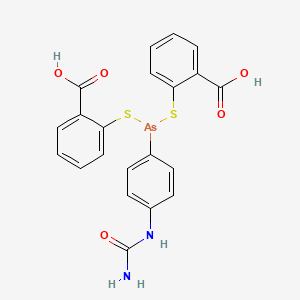
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- is a compound that belongs to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a ketone group at the 1 position of the naphthalene ring
Métodos De Preparación
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- can be achieved through several synthetic routes. One common method involves the reduction of 1(2H)-Naphthalenone, 3,4-dihydroxy- using suitable reducing agents under controlled conditions. Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted naphthalenones and their derivatives.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- include:
1(2H)-Naphthalenone, 3,4-dihydroxy-: Lacks the additional hydroxyl groups at the 6 and 7 positions.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Contains methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.
Naphthoquinones: Compounds with similar naphthalene structures but different functional groups, leading to distinct chemical and biological properties.
Propiedades
IUPAC Name |
6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJBWINAQGAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345020 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54549-75-6 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)

